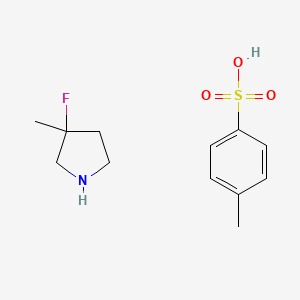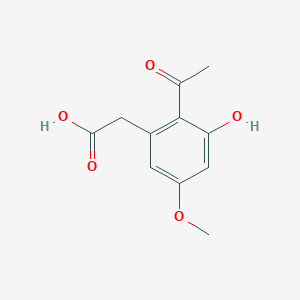![molecular formula C18H21ClN6O2 B12041928 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the purine class and features a complex arrangement of functional groups. Its structure includes a purine core (1H-purine-2,6-dione) with additional substituents. The chlorobenzyl group and the hydrazino moiety contribute to its unique properties.
準備方法
Synthetic Routes:
Hydrazine Derivative Approach:
Condensation Reaction:
Industrial Production:
The industrial synthesis typically involves large-scale reactions using optimized conditions. These methods ensure efficient production for research and commercial purposes.
化学反応の分析
Oxidation: The compound can undergo oxidation at the purine core, leading to various oxidation states.
Reduction: Reduction of the hydrazino group may yield hydrazine derivatives.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Chemistry: Investigate its reactivity, stability, and coordination chemistry.
Biology: Explore its interactions with enzymes, receptors, and nucleic acids.
Medicine: Evaluate its potential as an antiviral or anticancer agent.
Industry: Assess its use in organic synthesis or materials science.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
Similar Compounds:
Uniqueness: The compound’s combination of chlorobenzyl, hydrazino, and purine elements sets it apart from related molecules.
特性
分子式 |
C18H21ClN6O2 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
8-[(2E)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN6O2/c1-5-11(2)21-22-17-20-15-14(16(26)24(4)18(27)23(15)3)25(17)10-12-8-6-7-9-13(12)19/h6-9H,5,10H2,1-4H3,(H,20,22)/b21-11+ |
InChIキー |
UDFLLSUINJMOOJ-SRZZPIQSSA-N |
異性体SMILES |
CC/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C |
正規SMILES |
CCC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)





![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)


![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)
